molecular formula C32H36N2O2 B2487957 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone CAS No. 850815-10-0

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone

Cat. No.: B2487957
CAS No.: 850815-10-0
M. Wt: 480.652
InChI Key: RVSPZYKDKQUWTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone typically involves the condensation of appropriate aniline derivatives with phthalic anhydride under acidic conditions. The reaction is followed by cyclization and subsequent alkylation to introduce the butyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinacridone derivatives, while reduction can produce various hydroquinone derivatives .

Scientific Research Applications

5,12-Dibutyl-1,3,8,10-tetramethyquinacridone has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its use in drug delivery systems due to its stability and biocompatibility.

    Industry: Widely used in the production of OLEDs and other electronic devices.

Mechanism of Action

The mechanism of action of 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone involves its interaction with specific molecular targets and pathways. In OLEDs, it functions as an electron transport material, facilitating the movement of electrons within the device. This enhances the efficiency and brightness of the OLEDs .

Comparison with Similar Compounds

Similar Compounds

    Quinacridone: A parent compound with similar structural features but lacks the butyl and methyl groups.

    5,12-Dibutylquinacridone: Similar to 5,12-Dibutyl-1,3,8,10-tetramethyquinacridone but without the additional methyl groups.

    1,3,8,10-Tetramethylquinacridone: Lacks the butyl groups present in this compound.

Uniqueness

This compound is unique due to its specific combination of butyl and methyl groups, which enhance its solubility and electronic properties. This makes it particularly suitable for use in OLEDs and other electronic applications .

Properties

IUPAC Name

5,12-dibutyl-1,3,8,10-tetramethylquinolino[2,3-b]acridine-7,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H36N2O2/c1-7-9-11-33-25-17-24-26(18-23(25)31(35)29-21(5)13-19(3)15-27(29)33)34(12-10-8-2)28-16-20(4)14-22(6)30(28)32(24)36/h13-18H,7-12H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSPZYKDKQUWTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC(=CC(=C2C(=O)C3=CC4=C(C=C31)C(=O)C5=C(C=C(C=C5N4CCCC)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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